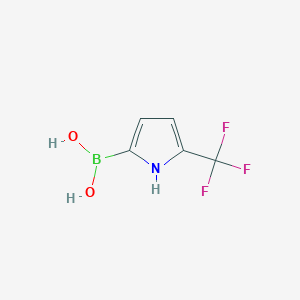

(5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid

Description

(5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrrole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a boronic acid (-B(OH)₂) group at position 2. The -CF₃ group, a strong electron-withdrawing substituent, significantly influences the compound’s electronic properties, acidity, and reactivity.

Properties

Molecular Formula |

C5H5BF3NO2 |

|---|---|

Molecular Weight |

178.91 g/mol |

IUPAC Name |

[5-(trifluoromethyl)-1H-pyrrol-2-yl]boronic acid |

InChI |

InChI=1S/C5H5BF3NO2/c7-5(8,9)3-1-2-4(10-3)6(11)12/h1-2,10-12H |

InChI Key |

GJEBZTCIZFGSNX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(N1)C(F)(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid typically involves the reaction of 5-(trifluoromethyl)-1H-pyrrole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include the use of a base such as potassium carbonate and solvents like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Halogenating agents or nucleophiles like amines and alcohols.

Major Products: The major products formed from these reactions include various boronic esters, difluoromethyl derivatives, and substituted pyrrole compounds .

Scientific Research Applications

(5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid has a wide range of applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Physicochemical Properties

Acidity (pKa)

The acidity of boronic acids is governed by substituent electronic effects. The -CF₃ group exerts a strong inductive electron-withdrawing effect, lowering pKa compared to fluorine or methyl substituents. For example:

- 5-Trifluoromethyl-2-formylphenylboronic acid exhibits a lower pKa than non-CF₃ analogs due to the synergistic effects of the -CF₃ and formyl groups .

- 4-(Trifluoromethyl)phenylboronic acid (used in glycosylation reactions) demonstrates enhanced reactivity attributed to its reduced pKa and stabilized tetrahedral intermediate .

The target compound’s pyrrole core is inherently electron-rich, but the -CF₃ group at position 5 likely counterbalances this, increasing acidity. Comparable pyrrolidine boronic acids (e.g., racemic mixtures in ) show chirality-dependent binding modes, though pyrrole’s aromaticity may reduce such stereochemical complexities .

Solubility and Stability

- Pyrazole-based analogs (e.g., (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid) exhibit moderate solubility in polar aprotic solvents, with storage recommendations at -20°C to prevent decomposition .

- Phenylboronic acids (e.g., 4-CF₃PhB(OH)₂) are typically stable in alkaline conditions, forming boronate esters that enhance solubility .

The pyrrole derivative’s stability may be influenced by tautomerism, akin to 5-trifluoromethyl-2-formylphenylboronic acid, which forms a cyclic isomer resembling AN2690, an antifungal agent .

Reactivity in Chemical Reactions

Suzuki-Miyaura Coupling

- 4-CF₃PhB(OH)₂ : Demonstrates high reactivity in glycosylation (51% yield), outperforming electron-donating substituents .

- Pyrazole boronic acids : Used in bioconjugation and drug design, leveraging -CF₃’s inductive effects to stabilize transition states .

The pyrrole derivative’s electron-rich core may reduce coupling efficiency compared to phenyl analogs, but the -CF₃ group could mitigate this by polarizing the boron center.

Comparative Data Table

Biological Activity

(5-(Trifluoromethyl)-1H-pyrrol-2-yl)boronic acid is a specialized boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The presence of the trifluoromethyl group in this compound contributes to its electron-withdrawing characteristics, which can modify the compound's reactivity and binding affinity towards various biological molecules. This property is crucial for its application in drug development and biological research.

The mechanism of action for this compound involves its ability to interact with specific molecular targets within biological systems. The trifluoromethyl moiety may enhance the compound's selectivity and potency against certain enzymes or receptors, leading to modulation of biochemical pathways. This interaction can result in various biological effects, including antimicrobial, anticancer, and enzyme inhibition activities .

1. Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related boronic compounds showed moderate activity against various bacteria and fungi, with minimum inhibitory concentrations (MIC) indicating effective antibacterial action against pathogens such as Escherichia coli and Candida albicans .

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 6.50 |

| Related Boronic Acid | C. albicans | 100 |

2. Anticancer Activity

In vitro studies have shown that derivatives of boronic acids can exhibit cytotoxic effects on cancer cell lines. For instance, a related compound demonstrated an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells, indicating substantial anticancer activity while showing minimal toxicity to healthy cells .

3. Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes, which is a critical aspect of their biological activity. For example, the compound exhibited high butyrylcholinesterase inhibition with an IC50 of 3.12 µg/mL and moderate acetylcholinesterase inhibition at 115.63 µg/mL . These activities suggest potential applications in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological applications of boronic acids:

- Antioxidant Activity : A novel boronic ester derived from phenyl boronic acid showed significant antioxidant properties with IC50 values indicating strong free radical scavenging capabilities .

- Dermatological Applications : Formulations incorporating boronic acids have been evaluated for their dermatological safety and efficacy, demonstrating compatibility for use in creams aimed at treating skin conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.